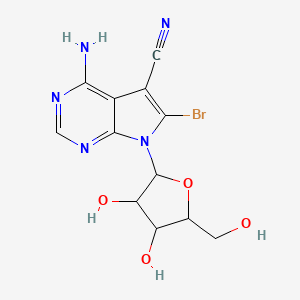
6-Bromotoyocamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromotoyocamycin is a brominated derivative of toyocamycin, a nucleoside antibiotic produced by certain strains of Streptomyces bacteria. This compound is known for its potent biological activities, including antimicrobial and anticancer properties. The addition of a bromine atom at the sixth position of the toyocamycin molecule enhances its chemical reactivity and biological efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromotoyocamycin typically involves the bromination of toyocamycin. The process begins with the preparation of toyocamycin through fermentation of Streptomyces diastatochromogenes. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized for higher yields of toyocamycin, followed by bromination using N-bromosuccinimide in a continuous flow reactor to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: 6-Bromotoyocamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the bromine atom, reverting it to toyocamycin.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of toyocamycin.
Substitution: Formation of substituted derivatives with varied biological activities.
科学研究应用
6-Bromotoyocamycin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting specific enzymes and pathways in microbial and cancer cells.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new antibiotics and anticancer drugs
作用机制
The mechanism of action of 6-Bromotoyocamycin involves its incorporation into nucleic acids, leading to the inhibition of RNA synthesis. It targets specific enzymes such as RNA polymerase, thereby disrupting the transcription process. This inhibition results in the suppression of protein synthesis and induces apoptosis in cancer cells .
相似化合物的比较
Toyocamycin: The parent compound, lacking the bromine atom.
5-Fluorotoyocamycin: A fluorinated derivative with similar biological activities.
6-Chlorotoyocamycin: A chlorinated analogue with distinct chemical properties.
Uniqueness: 6-Bromotoyocamycin is unique due to the presence of the bromine atom, which enhances its reactivity and biological efficacy compared to its analogues. This modification allows for more potent interactions with biological targets, making it a valuable compound in drug development .
属性
CAS 编号 |
20201-55-2 |
|---|---|
分子式 |
C12H12BrN5O4 |
分子量 |
370.16 g/mol |
IUPAC 名称 |
4-amino-6-bromo-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-17-11(6)18(9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,19-21H,2H2,(H2,15,16,17)/t5-,7-,8-,12-/m1/s1 |
InChI 键 |
VGLVPHRWFSFJJL-JTFADIMSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
手性 SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)C#N)N |
规范 SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)

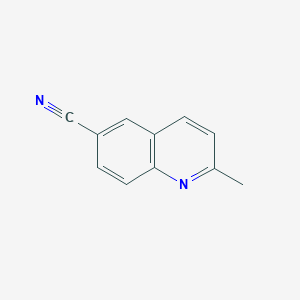

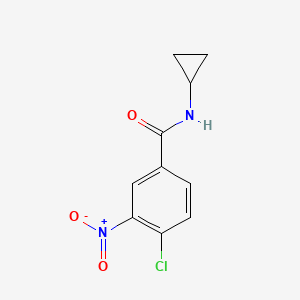
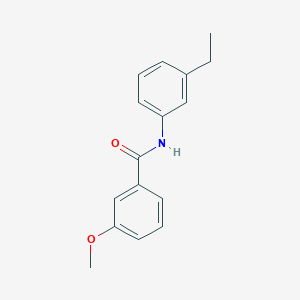

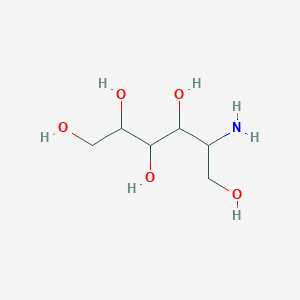
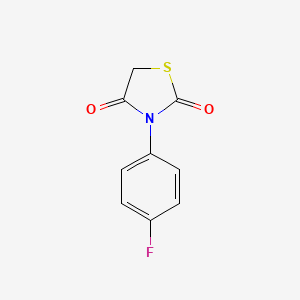
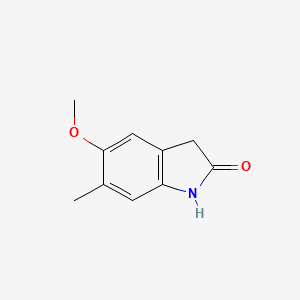
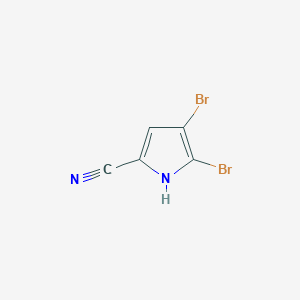
![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)
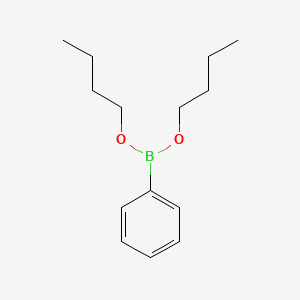
![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)
